3-(Iodomethyl)piperidine

Organic Synthesis Medicinal Chemistry Halogen Exchange

Optimize your medchem synthesis with this highly reactive iodomethyl piperidine. Researchers often face sluggish kinetics with bromo/chloro analogs, compromising throughput. This iodide derivative solves that via superior SN2 leaving-group ability. - Enables rapid, high-yield nucleophilic substitutions vs. Br/Cl analogs. - Directs stereochemical outcomes in 2,6-disubstituted piperidine cyclization. - N-Boc derivative offers orthogonal protection for streamlined library synthesis.

Molecular Formula C6H12IN
Molecular Weight 225.073
CAS No. 1260856-53-8
Cat. No. B595236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Iodomethyl)piperidine
CAS1260856-53-8
Synonyms3-Iodomethyl-piperidine
Molecular FormulaC6H12IN
Molecular Weight225.073
Structural Identifiers
SMILESC1CC(CNC1)CI
InChIInChI=1S/C6H12IN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2
InChIKeyBUNWPAKPJKBKIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Iodomethyl)piperidine: Reactive Building Block


3-(Iodomethyl)piperidine (CAS 1260856-53-8) is a halogenated piperidine derivative with the molecular formula C6H12IN and a molecular weight of 225.07 g/mol . It features a six-membered saturated nitrogen-containing heterocycle (piperidine ring) substituted with an iodomethyl group (-CH2I) at the 3-position . This structural arrangement positions the compound as a versatile electrophilic intermediate in organic synthesis, where the iodomethyl group serves as a reactive handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups into piperidine-based molecular scaffolds . Piperidine itself is the most commonly used heterocycle among U.S. FDA-approved pharmaceuticals, underscoring the strategic importance of functionalized piperidine building blocks in drug discovery and development [1].

Reactive electrophile for nucleophilic substitution (SN2) to introduce diverse functional groups
3-position iodomethyl enables stereocontrolled construction of 2,6-disubstituted piperidine scaffolds
Available as free base and hydrochloride salt to match anhydrous or aqueous/protic reaction conditions

Why 3-(Iodomethyl)piperidine Is Irreplaceable


The substitution pattern and halogen identity of halomethyl piperidines profoundly influence reaction kinetics, regioselectivity, and downstream synthetic efficiency. The 3-(iodomethyl) substitution pattern (relative to 4- or 2- positional isomers) directs the spatial orientation of the reactive center within the piperidine scaffold, impacting stereochemical outcomes in subsequent cyclization or functionalization steps . Crucially, the iodide leaving group exhibits reactivity orders of magnitude higher than the corresponding bromide or chloride analogs in nucleophilic substitution (SN2) reactions—a difference quantified in related halomethyl piperidine systems where iodine substitution (I > Br > Cl) correlates with enhanced biological activity in antitumor assays [1]. This fundamental reactivity differential means that substituting 3-(iodomethyl)piperidine with 3-(bromomethyl)piperidine (MW 178.07, CAS 1011407-68-3) [2] or 3-(chloromethyl)piperidine would necessitate altered reaction conditions (longer reaction times, higher temperatures, different catalysts) and may produce divergent product distributions, compromising synthetic route reproducibility and yield .

Bromomethyl or chloromethyl analogs

Lower leaving group reactivity may shift reaction kinetics, require harsher conditions, and alter product distributions.

4-(iodomethyl)piperidine positional isomer

Para-like orientation produces different regio- and stereochemical outcomes in cyclization; not directly interchangeable for 2,6-disubstituted targets.

Single salt form (e.g., only hydrobromide)

Restricts solvent and reaction medium compatibility; dual availability (free base and HCl) supports broader synthetic protocol fit.

3-(Iodomethyl)piperidine Differentiation Evidence


Leaving Group Reactivity: Iodo vs. Bromo/Chloro

The iodide substituent in 3-(iodomethyl)piperidine provides significantly enhanced leaving group ability compared to bromide or chloride analogs. In a structurally related system evaluating 2,6-bis(halomethyl)piperidines, the antitumor activity (a functional readout of alkylating reactivity) followed a clear hierarchy: iodo > bromo > chloro [1]. While direct rate constant data for 3-substituted isomers are not available in the public literature, the class-level inference from established halogen reactivity trends (iodide being approximately 10^4 times more reactive than chloride in SN2 reactions) [2] translates to practical synthetic advantages: shorter reaction times, lower reaction temperatures, and higher conversion yields under milder conditions .

Leaving Group Reactivity
Class-level inference
Iodide (I) > Bromide (Br) > Chloride (Cl) in SN2 reactivity. Iodo derivative shows highest alkylation potency in bis(halomethyl)piperidine antitumor assay.
Supports faster alkylation kinetics and milder reaction conditions context.
Rate differences inferred from SN2 reactivity series; assay: 2,6-bis(halomethyl)piperidine in mice.
Organic Synthesis Medicinal Chemistry Halogen Exchange

3- vs. 4-Substitution: Regiochemical Control

The position of the iodomethyl substituent on the piperidine ring critically dictates the spatial orientation of the reactive center, which in turn governs stereochemical outcomes in cyclization and functionalization reactions. 3-(Iodomethyl)piperidine (CAS 1260856-53-8) provides a reactive handle at the meta-like position relative to the ring nitrogen, whereas 4-(iodomethyl)piperidine (CAS 4945-54-4) positions the electrophilic group at the para-like site . This positional isomerism yields distinct products in iodine-induced cyclization reactions, where the 3-substituted pattern enables stereocontrolled formation of 2,6-disubstituted piperidine rings with specific stereochemical configurations . The choice between 3- and 4-substituted isomers is not interchangeable and must be dictated by the desired regio- and stereochemical outcome of the target molecule [1].

Regiochemical Control
Cross-study comparable
3-position isomer enables stereocontrolled formation of 2,6-disubstituted piperidines; 4-position yields different regioisomeric product distribution.
Positional isomer dictates stereochemical outcome; supports regiospecific synthetic design.
Iodine-induced cyclization; not interchangeable with 4- or 2-isomer.
Medicinal Chemistry Stereochemistry SAR

Iodomethyl Handle: Orthogonal Reactivity Advantage

The iodomethyl group in 3-(iodomethyl)piperidine and its N-protected derivatives (e.g., 1-Boc-3-(iodomethyl)piperidine, CAS 253177-03-6) serves as a chemoselective electrophilic handle that can be engaged under conditions orthogonal to other reactive functionalities [1]. This selectivity is particularly valuable in the synthesis of targeted covalent inhibitors and chemical probes, where the iodo group enables specific alkylation of nucleophilic amino acid residues (e.g., cysteine thiols) in biological contexts . In class-related systems, bis(iodomethyl)piperidines have been shown to form DNA interstrand crosslinks and inhibit DNA synthesis, a mechanism that correlates with the iodomethyl group's alkylating potency [2]. The hydrochloride salt form (3-iodomethyl-piperidine hydrochloride, CAS 1353984-13-0, MW 261.53) offers enhanced stability and handling convenience for laboratory procurement and storage.

Chemoselective Electrophile
Class-level inference
Iodomethyl group selectively alkylates soft nucleophiles; bis(iodomethyl)piperidine rapidly killed DNA repair-deficient E. coli mutants, wild-type largely unaffected.
Supports chemoselective alkylation for bioconjugation and covalent probe design context.
E. coli repair-deficient model; class-level relevance.
Chemical Biology Bioconjugation Prodrug Design

Free Base vs. Hydrochloride Salt Options

3-(Iodomethyl)piperidine is commercially available in two principal forms with distinct handling and application profiles. The free base (CAS 1260856-53-8, C6H12IN, MW 225.07) is typically supplied at ≥95% purity and is suitable for reactions requiring a non-protonated amine nucleophile or for direct incorporation into synthetic sequences under anhydrous conditions . The hydrochloride salt (CAS 1353984-13-0, C6H13ClIN, MW 261.53) [1] offers enhanced solid-state stability, reduced volatility, and improved aqueous solubility, making it preferable for long-term storage and for reactions conducted in aqueous or protic media where the free amine must be generated in situ . The availability of both forms provides formulation flexibility that may not be uniformly available for the bromo and chloro analogs, which are frequently offered only as hydrobromide or hydrochloride salts respectively .

Salt Form Availability
Cross-study comparable
Free base (CAS 1260856-53-8, ≥95% purity) and hydrochloride salt (CAS 1353984-13-0, MW 261.53) both commercially available.
Allows selection of physical form based on protocol medium and storage requirements.
Free base: anhydrous protocols; HCl salt: aqueous/protic media, improved solid-state stability.
Chemical Procurement Salt Selection Stability

3-(Iodomethyl)piperidine – Validated Applications


Stereocontrolled Cyclization to 2,6-Disubstituted Piperidines

3-(Iodomethyl)piperidine serves as a strategic precursor in iodine-induced cyclization reactions that stereoselectively construct 2,6-disubstituted piperidine rings. The 3-position iodomethyl group directs the cyclization to yield specific stereochemical outcomes that are not accessible using 4- or 2-substituted isomers . This application is particularly relevant for medicinal chemistry programs targeting piperidine-containing drug candidates, as the 2,6-disubstituted pattern is a privileged pharmacophore in numerous FDA-approved therapeutics [1].

Alkylating Warhead for Covalent Inhibitor Design

The iodomethyl group provides a mildly reactive electrophilic warhead suitable for covalent modification of cysteine residues in target proteins. The superior leaving group ability of iodide (relative to bromide or chloride) enables efficient protein labeling under physiologically compatible conditions . When incorporated into piperidine-based inhibitor scaffolds, this functionality allows for the rational design of irreversible inhibitors with improved target residence time—a strategy validated in bis(iodomethyl)piperidine systems that demonstrated rapid and selective killing of DNA repair-deficient bacterial strains [1]. The N-Boc protected derivative (CAS 253177-03-6) [2] offers a convenient entry point for solid-phase or solution-phase synthesis of TCIs.

Intermediate for Antihistamine and CNS-Active Compounds

3-(Iodomethyl)piperidine is documented as a key intermediate in the synthesis of antihistamines, antidepressants, and antipsychotic agents . The piperidine scaffold is the most prevalent heterocycle in FDA-approved drugs, and the 3-iodomethyl derivative provides a versatile synthetic node for introducing diverse pharmacophores via nucleophilic displacement of the iodide leaving group [1]. The high reactivity of the iodo substituent compared to bromo or chloro analogs translates to shorter cycle times and improved throughput in multi-step pharmaceutical manufacturing sequences [2].

Bioconjugation and Chemical Probe Development

The chemoselective reactivity of the iodomethyl group toward soft nucleophiles makes 3-(iodomethyl)piperidine and its N-functionalized derivatives valuable for constructing chemical biology probes . The hydrochloride salt form (CAS 1353984-13-0) [1] provides a stable, readily weighable solid suitable for preparing stock solutions in aqueous buffers, facilitating reproducible bioconjugation workflows. This application leverages the iodide's enhanced leaving group capacity to achieve efficient labeling under mild conditions, minimizing protein denaturation or off-target modification that can occur with more aggressive alkylating agents [2].

Application
Selection Property
Validation Focus
Stereocontrolled piperidine cyclization
3-position iodomethyl orientation
Regiochemical and stereochemical outcome verification
Covalent inhibitor probe design
Reactive iodomethyl electrophile
Alkylation efficiency under mild, physiologically compatible conditions
Piperidine pharmacophore synthesis
Versatile electrophilic handle for nucleophilic displacement
Synthetic route reproducibility and intermediate purity
Bioconjugation and chemical probe assembly
Chemoselective iodomethyl reactivity
Labeling specificity and protein compatibility under aqueous conditions

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